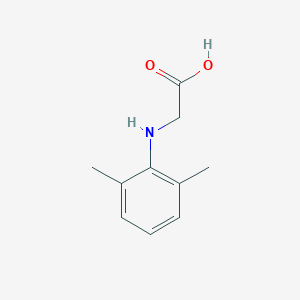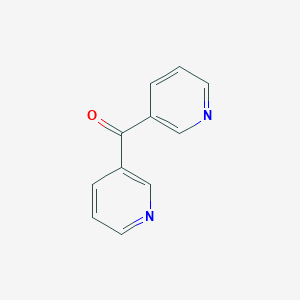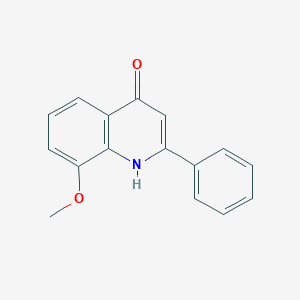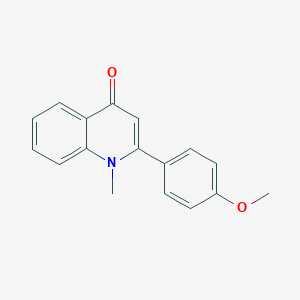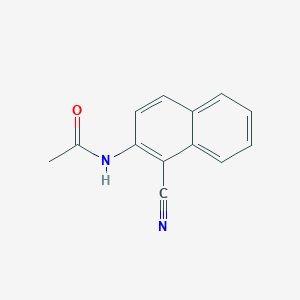
N-(1-cyano-2-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-naphthyl)acetamide, also known as NCA, is a small molecule compound that has been widely used in scientific research. It is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells and tissues. In addition, NCA has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-2-naphthyl)acetamide involves the reaction of its cyano group with ROS, which leads to the formation of a highly fluorescent compound. The reaction is highly selective, as N-(1-cyano-2-naphthyl)acetamide does not react with other cellular components such as proteins or lipids.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyano-2-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of ROS. In addition, N-(1-cyano-2-naphthyl)acetamide has been shown to have anti-inflammatory effects by reducing the levels of ROS in inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyano-2-naphthyl)acetamide in lab experiments is its high selectivity for ROS. This allows for accurate detection of ROS levels in living cells and tissues. However, N-(1-cyano-2-naphthyl)acetamide has some limitations, including its relatively low quantum yield (the efficiency of converting absorbed light into emitted light), which can make it difficult to detect low levels of ROS.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-2-naphthyl)acetamide. One area of interest is the development of more efficient fluorescent probes for detecting ROS. Another area of interest is the development of N-(1-cyano-2-naphthyl)acetamide-based therapeutics for the treatment of cancer and other diseases. Finally, there is a need for further research on the mechanism of action of N-(1-cyano-2-naphthyl)acetamide, which could lead to the development of more effective treatments for ROS-related diseases.
Métodos De Síntesis
N-(1-cyano-2-naphthyl)acetamide can be synthesized by reacting 2-naphthylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can then be purified by recrystallization to obtain pure N-(1-cyano-2-naphthyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-naphthyl)acetamide has been extensively used in scientific research as a fluorescent probe for detecting ROS in living cells and tissues. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N-(1-cyano-2-naphthyl)acetamide can selectively react with ROS to produce a fluorescent signal, which can be detected using a fluorescence microscope or flow cytometer.
Propiedades
Número CAS |
6329-24-4 |
|---|---|
Nombre del producto |
N-(1-cyano-2-naphthyl)acetamide |
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-(1-cyanonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-7H,1H3,(H,15,16) |
Clave InChI |
FDTWGIMHPCGOJX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
SMILES canónico |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Otros números CAS |
6329-24-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



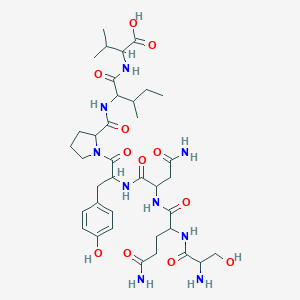
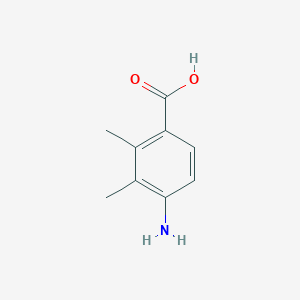
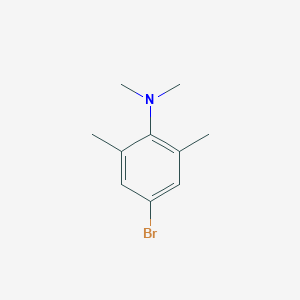
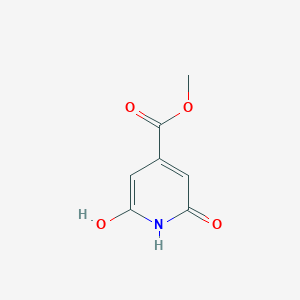
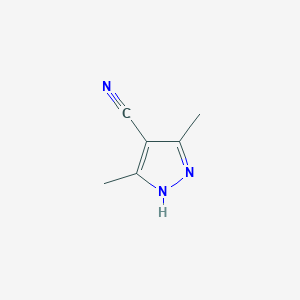



![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
